rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride
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Overview
Description
rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride: is a chiral compound that exists as a racemic mixture of two enantiomers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride typically involves the use of chiral starting materials and reagents. One common method involves the reaction of a chiral oxirane with an amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides, to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Scientific Research Applications
rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways involved can vary, but may include enzymes involved in metabolic pathways or receptors in the nervous system.
Comparison with Similar Compounds
rac-(3R,4R)-3-aminooxane-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
- rac-(3R,4R)-pyrrolidine-3,4-dicarboxylic acid hydrochloride
- rac-(3R,4R)-4-propylpyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4R)-4-fluoropyrrolidine-3-carboxylic acid hydrochloride
These compounds share similar structural features but differ in their substituents and functional groups, which can lead to differences in their chemical reactivity and biological activity
Properties
CAS No. |
2243507-57-3 |
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Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
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